5-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}furan-2-carboxamide
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Overview
Description
5-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}furan-2-carboxamide is a synthetic organic compound that features a bromine atom, a dimethylamino group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of brominated compounds on biological systems.
Mechanism of Action
The mechanism of action of 5-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the dimethylamino group can participate in various interactions, such as hydrogen bonding and van der Waals forces, with biological molecules. These interactions can affect the function of enzymes, receptors, or other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds also contain a bromine atom and a carboxamide group, but they differ in the presence of an indole ring instead of a furan ring.
N-bromosuccinimide derivatives: These compounds are used for bromination reactions and share the bromine atom but differ in their overall structure.
Uniqueness
The presence of the furan ring and the dimethylamino group provides distinct chemical properties that can be exploited in different research areas .
Properties
Molecular Formula |
C14H21BrN2O2 |
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Molecular Weight |
329.23 g/mol |
IUPAC Name |
5-bromo-N-[[1-(dimethylamino)cyclohexyl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H21BrN2O2/c1-17(2)14(8-4-3-5-9-14)10-16-13(18)11-6-7-12(15)19-11/h6-7H,3-5,8-10H2,1-2H3,(H,16,18) |
InChI Key |
FTHZCROWICXNMS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
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